1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

Description

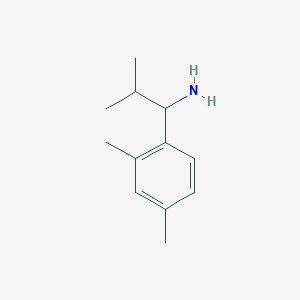

1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is a tertiary amine featuring a 2,4-dimethylphenyl group attached to the first carbon of a propane backbone, with a methyl substituent on the second carbon (Figure 1). Its structure combines aromatic and aliphatic moieties, enabling interactions with biological targets or polymer matrices.

Figure 1. Proposed structure of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H19N/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8,12H,13H2,1-4H3 |

InChI Key |

IHRSMIIGKOIKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylphenylacetonitrile with methyl iodide, followed by reduction of the resulting nitrile to the corresponding amine using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds as follows:

- Alkylation:

- 2,4-Dimethylphenylacetonitrile + Methyl iodide → 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile

- Conditions: Anhydrous solvent, base (e.g., potassium carbonate)

- Reduction:

- 1-(2,4-Dimethylphenyl)-2-methylpropanenitrile + LiAlH4 → 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine

- Conditions: Anhydrous ether, reflux

Industrial Production Methods: Industrial production of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation of the nitrile intermediate using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature is another method employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with adrenergic receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine with structurally related amines:

*Inferred from analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-amine .

Key Observations:

Substituent Effects on Lipophilicity: The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl (phenpromethamine) or methoxy derivatives. This property may improve membrane permeability in biological systems .

Steric and Electronic Influences:

- Methyl groups at the 2,4-positions on the phenyl ring introduce steric hindrance, which could reduce binding affinity to certain enzymes or receptors compared to para-substituted analogs (e.g., 4-ethyl or 4-methoxy derivatives) .

- Methoxy groups (electron-donating) in 1-(2/4-Methoxyphenyl)propan-2-amine alter electronic properties, enabling interactions with serotonin or dopamine receptors .

Phenpromethamine (2-Methyl-2-phenylpropan-1-amine)

- Application: Used as a decongestant and α-adrenergic agonist due to its ability to stimulate vasoconstriction .

1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Application: A salt form likely improves stability and solubility for pharmaceutical use .

- Synthesis: Similar tertiary amines are synthesized via reductive amination or Grignard reactions, as seen in for N-((2,4-dimethylphenyl)(naphthalen-1-yl)methyl)propan-2-amine .

Methoxy-Substituted Analogs (e.g., 1-(2-Methoxyphenyl)propan-2-amine)

- Activity: Methoxy groups confer hallucinogenic or stimulant properties, as seen in methoxyphenamine derivatives .

- Divergence: The target compound’s dimethylphenyl group may reduce central nervous system activity compared to methoxy analogs due to increased steric bulk.

Biological Activity

1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHN

- Molecular Weight : 177.27 g/mol

The structure features a dimethylphenyl group attached to a propan-1-amine backbone, which is crucial for its biological activity.

The biological activity of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine is primarily attributed to its interaction with various biological targets. It may function as:

- Agonist or Antagonist : The compound can modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways.

- Enzyme Inhibitor : It may inhibit specific enzymes, leading to alterations in metabolic processes.

Antimicrobial Properties

Research indicates that 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Its mechanism involves the modulation of inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism appears to involve the inhibition of acetylcholinesterase (AChE), enhancing acetylcholine levels and potentially improving cognitive function .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,3-Dimethylphenyl)-2-methylpropan-1-amine | CHN | Similar amine structure; different methyl substitutions |

| (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine | CHN | Contains different methyl substitutions; potential variations in biological activity |

| (S)-1-(3,4-Dimethylphenyl)-2-methylpropan-1-amine | CHN | Different stereochemistry; unique chemical reactivity |

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation. The study measured AChE activity and found significant inhibition compared to control groups .

- Inflammation Model : In vitro assays using human cell lines demonstrated that treatment with 1-(2,4-Dimethylphenyl)-2-methylpropan-1-amine led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.